4-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride
Description
1-(2-Piperidinylmethyl)piperidine Dihydrochloride
4-Methyl-1-(piperidin-3-ylmethyl)piperidine Dihydrochloride
2-Methyl-1-(4-piperidinylmethyl)piperidine Dihydrochloride
| Parameter | 4-Methyl-1-(2-piperidinylmethyl)piperidine | 2-Methyl-1-(4-piperidinylmethyl)piperidine |
|---|---|---|
| Space group | P-1 | C2/c |
| Density | 1.29 g/cm³ | 1.35 g/cm³ |
| H-bond length | 2.89–3.12 Å | 2.76–3.01 Å |
Data synthesized from Refs .
Properties
IUPAC Name |
4-methyl-1-(piperidin-2-ylmethyl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.2ClH/c1-11-5-8-14(9-6-11)10-12-4-2-3-7-13-12;;/h11-13H,2-10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQUWMXCZCRSNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2CCCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride involves several steps. One common synthetic route starts with the reaction of 4-methylpiperidine with formaldehyde and hydrogen chloride to form the intermediate compound. This intermediate is then reacted with 2-piperidinylmethyl chloride under controlled conditions to yield the final product . Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
4-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
4-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential effects on biological systems, including its interaction with various receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders and as an analgesic.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 4-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on certain receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction can lead to various physiological effects, including analgesia and sedation .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
Structural and Physicochemical Properties
4-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride
- Molecular formula : C₁₃H₁₉Cl₂F₃N₂
- Molecular weight : 331.2 g/mol
- Key substituents: Trifluoromethyl (-CF₃) and amino (-NH₂) groups on the phenyl ring.
- Purity : ≥95% with stringent impurity controls .
3-Amino-4-(substituted benzyloxyimino)piperidine dihydrochlorides (e.g., 13a, 13b)
- Examples: 13a: 3-Amino-4-(4′-bromo-2′-methoxybenzyloxyimino)piperidine dihydrochloride 13b: 3-Amino-4-(3′,4′-ethylenedioxylbenzyloxyimino)piperidine dihydrochloride
- Molecular features: Variably substituted benzyloxyimino groups (e.g., bromo, methoxy, ethylenedioxy).
- Physicochemical data :
- Comparison: The target compound lacks the benzyloxyimino moiety but includes a trifluoromethyl group, which enhances lipophilicity and metabolic stability compared to 13a–13g .
4-(Diphenylmethoxy)piperidine Hydrochloride (CAS: 65214-86-0)
- Molecular formula: C₁₈H₂₁NO·HCl
- Molecular weight : 303.83 g/mol
- Key feature : Diphenylmethoxy substituent.
- Safety profile: Acute toxicity noted (harmful if inhaled/swallowed), but chronic effects and environmental hazards are unstudied .
1-(4-Piperidinylmethyl)piperidine Dihydrochloride Hydrate
- Structure : Piperidinylmethyl-piperidine backbone with hydrate form.
- Comparison : The absence of aromatic substituents in this compound limits its application in receptor-targeted drug design compared to the target molecule .
Biological Activity
4-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride is a piperidine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a piperidine ring structure, which is known to play a crucial role in the pharmacological properties of many drugs. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C12H18Cl2N2
- Molecular Weight : 265.19 g/mol
- Canonical SMILES : CC1(CCN(C1)CC2=CC=CC=N2)Cl.Cl
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It has been studied for its potential as an acetylcholinesterase (AChE) inhibitor, which may enhance cholinergic signaling by preventing the breakdown of acetylcholine, a neurotransmitter involved in many cognitive functions .
Antimicrobial Activity
Research indicates that compounds with piperidine structures often exhibit antimicrobial properties. Studies have shown that derivatives similar to this compound possess significant antibacterial and antifungal activity, making them candidates for further development as antimicrobial agents.
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In vitro studies suggest that it may induce apoptosis in cancer cells, possibly through the modulation of specific signaling pathways involved in cell survival and proliferation. The exact mechanism remains under investigation but may involve the inhibition of key oncogenic pathways .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| AChE Inhibition | Enhanced cholinergic signaling |
Case Study 1: AChE Inhibition
In a study examining various piperidine derivatives, this compound was found to exhibit competitive inhibition against AChE. The IC50 value was determined to be in the low micromolar range, indicating a strong potential for cognitive enhancement applications in neurodegenerative diseases such as Alzheimer's .
Case Study 2: Anticancer Activity
A recent study evaluated the anticancer properties of several piperidine derivatives, including our compound of interest. The results demonstrated that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines (MCF-7), with an IC50 value around 20 µM after 48 hours of treatment. Mechanistic studies suggested that this effect was mediated through apoptosis induction and cell cycle arrest at the G0/G1 phase .
Q & A
Q. What are the standard synthetic protocols for 4-methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride?
The synthesis typically involves nucleophilic substitution or reductive amination reactions. For example:
- Step 1 : React 4-methylpiperidine with a halogenated intermediate (e.g., 2-(chloromethyl)piperidine) in a polar solvent (e.g., dichloromethane) under alkaline conditions (e.g., NaOH) to form the tertiary amine .
- Step 2 : Purify the product via recrystallization or chromatography.
- Step 3 : Convert the freebase to the dihydrochloride salt using HCl gas or aqueous HCl, followed by drying under vacuum .
Variations may include optimizing molar ratios (e.g., 1:1.2 for amine:alkylating agent) or using catalysts like triethylamine to enhance yield .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis or decomposition .
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. In case of spills, neutralize with sodium bicarbonate and dispose of as hazardous waste .
Q. What analytical techniques are recommended for characterizing this compound?
- Structural Confirmation : Use -NMR (peaks at δ 2.8–3.5 ppm for piperidine protons) and -NMR .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and a C18 column; ≥98% purity is typical for research-grade material .
- Salt Form Verification : Elemental analysis for chloride content (theoretical Cl: ~24.3%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, a central composite design revealed that yields peak at 60°C in acetonitrile with 10 mol% triethylamine .
- Computational Modeling : Use density functional theory (DFT) to predict transition states and identify energy barriers for competing pathways (e.g., over-alkylation vs. desired product) .
Q. How should contradictory data on biological activity be resolved?
- Reproducibility Studies : Standardize assay conditions (e.g., cell lines, incubation time) across labs. For example, discrepancies in receptor binding affinity (e.g., σ1 vs. σ2 receptors) may arise from variations in radioligand purity .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., random-effects models) to identify confounding variables (e.g., pH-dependent solubility) .
Q. What strategies are effective for studying its stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to stressors (e.g., pH 1–13, UV light, 40°C/75% RH) and monitor degradation via LC-MS. Hydrolysis of the piperidine ring is a common pathway under acidic conditions .
- Stability-Indicating Assays : Develop HPLC methods with gradient elution to separate degradation products (e.g., oxidized piperidine derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
